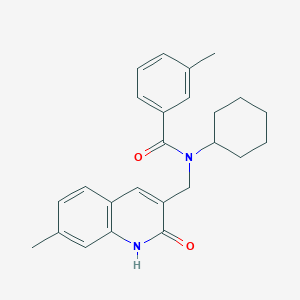
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as CM-675, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown promising results in various scientific research studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme, aldehyde dehydrogenase (ALDH). ALDH is an important enzyme involved in the metabolism of drugs and toxins. Inhibition of ALDH activity by this compound leads to the accumulation of toxic metabolites in cancer cells, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile. In addition, it has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide is its specificity for cancer cells. This means that it has minimal effects on normal cells, which reduces the risk of side effects. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Furthermore, pre-clinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves a multi-step process that includes the reaction of 3-methylbenzoyl chloride with cyclohexylamine to form N-cyclohexyl-3-methylbenzamide. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form the final product, this compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-cyclohexyl-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-7-6-8-20(13-17)25(29)27(22-9-4-3-5-10-22)16-21-15-19-12-11-18(2)14-23(19)26-24(21)28/h6-8,11-15,22H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVIAVWJOHVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
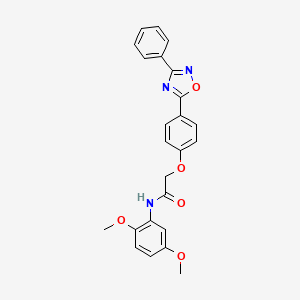


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707253.png)


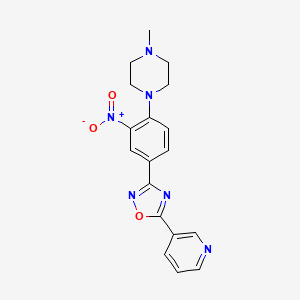
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7707278.png)
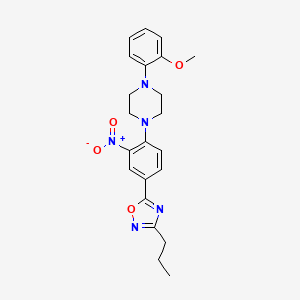

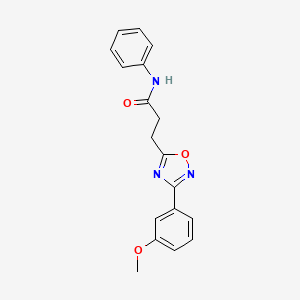
![3,4-dimethoxy-N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7707328.png)


